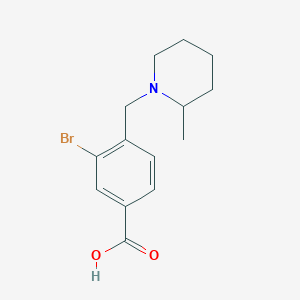

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the third position and a 2-methylpiperidin-1-ylmethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid typically involves multiple steps:

-

Bromination: : The starting material, 4-((2-methylpiperidin-1-yl)methyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the third position.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium thiolate, or amines.

-

Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

-

Coupling Reactions: : The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Coupling Reactions: Palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3).

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Oxidation: Conversion of the carboxylic acid group to a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:

-

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

-

Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

-

Medicine: : Explored for its potential therapeutic applications. It may act as a lead compound in drug discovery programs targeting specific diseases.

-

Industry: : Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid depends on its specific application:

-

Biological Activity: : The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it may bind to a receptor, modulating its signaling pathways.

-

Chemical Reactivity: : The bromine atom and the carboxylic acid group are key functional groups that determine the compound’s reactivity. The bromine atom can participate in substitution and coupling reactions, while the carboxylic acid group can undergo oxidation and reduction.

Comparison with Similar Compounds

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid can be compared with other similar compounds:

-

3-Bromo-4-methoxybenzoic acid: : This compound has a methoxy group instead of the 2-methylpiperidin-1-ylmethyl group. It is used in different synthetic applications and has distinct reactivity due to the presence of the methoxy group.

-

4-Bromo-3-methylbenzoic acid: : This compound features a methyl group at the third position and a bromine atom at the fourth position. It is used in the synthesis of various organic molecules and has different chemical properties compared to this compound.

-

This compound: : The presence of the 2-methylpiperidin-1-ylmethyl group imparts unique properties to the compound, making it suitable for specific applications in medicinal chemistry and materials science.

By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.

Biological Activity

3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and related studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrN and it has a molecular weight of approximately 298.18 g/mol. The compound features a bromine atom at the 3-position of a benzoic acid moiety and a 2-methylpiperidine group attached via a methylene bridge at the 4-position. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator , suggesting its potential utility in drug development and therapeutic applications. Some of the notable biological activities include:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.

- Analgesic Properties : The compound may also demonstrate analgesic effects, although the specific mechanisms remain to be fully elucidated.

The mechanisms through which this compound exerts its effects are still under investigation. Its interactions with various biological targets, such as enzymes and receptors, could lead to significant pharmacological outcomes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the following table:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid | 0.94 | Different piperidine substitution |

| 3-Bromo-4-(diethylamino)methylbenzoic acid | 0.90 | Different amine substitution |

| 3-Bromo-4-(pyrrolidin-1-ylmethyl)benzoic acid | 0.86 | Different nitrogen heterocycle |

| 4-(2-Methylpiperidin-1-yl)methylbenzoic acid | 0.85 | Lacks bromine substituent |

The presence of the bromine atom and the specific piperidine group enhances the compound's reactivity and biological interactions compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, highlighting their potential in cancer therapy:

- Microtubule Destabilization : In related research, compounds similar in structure have shown effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents in cancer treatment .

- Apoptosis Induction : Certain derivatives have been found to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase activity significantly at specific concentrations .

These findings suggest that compounds with structural similarities to this compound could also exhibit significant anticancer properties.

Properties

CAS No. |

1131594-59-6 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

3-bromo-4-[(2-methylpiperidin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C14H18BrNO2/c1-10-4-2-3-7-16(10)9-12-6-5-11(14(17)18)8-13(12)15/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) |

InChI Key |

FLXTZNAJXZWZTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CC2=C(C=C(C=C2)C(=O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.